1-Cyclohexylethanol

描述

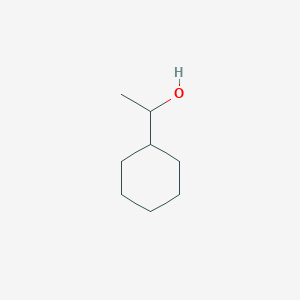

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclohexylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSUNAQVHOHLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047643 | |

| Record name | 1-Cyclohexylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid / Clean, fresh aroma | |

| Record name | (\u00b1)-1-Cyclohexylethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | (\u00b1)-1-Cyclohexylethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.928 | |

| Record name | (\u00b1)-1-Cyclohexylethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1193-81-3 | |

| Record name | 1-Cyclohexylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G247D91I97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Catalytic Production

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a cornerstone in the synthesis of 1-cyclohexylethanol, involving the reduction of an aromatic precursor in the presence of a catalyst and hydrogen gas. The efficiency and selectivity of this process are highly dependent on the choice of catalyst, substrate, and reaction conditions.

Hydrogenation of Aromatic Precursors

The primary pathway for synthesizing this compound is through the complete hydrogenation of specific aromatic compounds. This transformation involves the reduction of both a carbonyl group and an aromatic ring.

The most common and economically viable feedstocks for the production of this compound are acetophenone (B1666503) and its partially hydrogenated derivative, 1-phenylethanol (B42297). The reaction pathway from acetophenone is a multi-step process. The initial hydrogenation of acetophenone can proceed via two competitive routes: the reduction of the carbonyl group to form 1-phenylethanol or the hydrogenation of the aromatic ring to yield acetylcyclohexane. Both of these intermediates are subsequently hydrogenated further to produce the final product, this compound. Using 1-phenylethanol directly as the feedstock simplifies the process to a single-step ring hydrogenation.

Ruthenium (Ru)-based catalysts are renowned for their high activity and selectivity in the complete hydrogenation of acetophenone to this compound. Supported ruthenium catalysts, such as ruthenium on alumina (B75360) (Ru/Al₂O₃) or carbon (Ru/C), are frequently employed to facilitate catalyst recovery and enhance stability. These catalysts are particularly effective under elevated hydrogen pressures, driving the reaction towards the fully saturated product.

Rhodium (Rh) is another highly active noble metal catalyst for hydrogenation reactions. Rhodium-based catalysts, often supported on materials like carbon or alumina, are powerful and versatile for the synthesis of this compound. The optimization of reaction conditions, including temperature, pressure, solvent, and catalyst support, is crucial for achieving high yields and selectivity. While specific conditions can vary, typical rhodium-catalyzed hydrogenations are carried out at moderate to high pressures and temperatures ranging from ambient to over 100°C. The choice of solvent can also influence the reaction pathway and rate. For instance, aqueous micellar solutions have been explored as green solvents to facilitate catalyst recovery in rhodium-catalyzed hydrogenations.

The choice of a heterogeneous catalyst significantly influences the efficiency, selectivity, and cost-effectiveness of this compound production. Noble metals are generally more active for the complete hydrogenation of both the carbonyl group and the aromatic ring compared to non-noble metals.

| Catalyst Type | Support | Typical Activity | Selectivity towards this compound | Notes |

| Ruthenium (Ru) | Al₂O₃, C | High | High | Highly effective for complete hydrogenation, especially under high pressure. |

| Rhodium (Rh) | C, Al₂O₃ | Very High | High | A versatile and powerful catalyst for full saturation. |

| Platinum (Pt) | SiO₂, TiO₂ | High | Moderate to High | Active for both carbonyl and phenyl group hydrogenation, can produce a mix of products. |

| Palladium (Pd) | C, Al₂O₃ | Moderate | Low | More selective towards hydrogenation of the carbonyl group to 1-phenylethanol or hydrodeoxygenation. |

| Nickel (Ni) | Graphene, Al₂O₃ | Moderate | Moderate | A cost-effective non-noble metal alternative, often requires more severe conditions. |

| Copper (Cu) | SiO₂ | Low | Very Low | Primarily active for the initial hydrogenation to 1-phenylethanol; less effective for ring hydrogenation. |

Process Engineering for Enhanced Production

To improve the economic viability and sustainability of this compound production on an industrial scale, significant efforts in process engineering and intensification are crucial. Traditional batch reactors often suffer from long reaction times and challenges in catalyst separation and reuse.

Modern process engineering focuses on the implementation of continuous flow reactor systems, such as packed-bed or microreactors. These systems offer superior mass and heat transfer, leading to higher conversion rates and better control over reaction parameters. chemrxiv.org The use of a flow reactor can significantly reduce reaction times compared to batch processes. For instance, a continuous flow process for the hydrogenation of acetophenone demonstrated high throughput and consistent results over extended periods. beilstein-journals.org

Continuous Flow Hydrogenation Systems

Continuous flow hydrogenation has emerged as a superior alternative to traditional batch processing for the synthesis of alcohols from ketone precursors like acetylcyclohexane. rsc.orgresearchgate.net This methodology utilizes a packed-bed reactor where a solid-supported heterogeneous catalyst is contained, and the substrate solution is passed through it continuously. rsc.org The advantages of this approach include enhanced safety, superior control over reaction parameters (temperature, pressure, and residence time), improved mass and heat transfer, and simplified catalyst separation and recycling. rsc.orgchemrxiv.org

The hydrogenation of the ketone group in acetylcyclohexane to yield this compound can be efficiently performed in such systems. While specific studies on this compound are not extensively detailed in the provided literature, the hydrogenation of the structurally similar acetophenone to 1-phenylethanol in flow reactors provides a strong analogous model. rsc.orgresearchgate.net For instance, non-precious metal catalysts, such as nickel supported on graphene (Ni@C), have demonstrated high efficiency and stability in flow reactors for this type of transformation. rsc.org Under optimized conditions in a flow system, near-quantitative conversion of the ketone can be achieved. rsc.orgresearchgate.net The catalyst remains in the reactor, allowing for prolonged, uninterrupted production and avoiding the need for filtration steps common in batch processes. chemrxiv.org

Table 1: Representative Conditions for Ketone Hydrogenation in a Continuous Flow System (Analogous to Acetophenone) This table is based on data for the analogous hydrogenation of acetophenone.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Ni-supported graphene (Ni@C) | rsc.orgresearchgate.net |

| Reactor Type | Packed-bed flow reactor | rsc.org |

| Temperature | 120 °C | researchgate.net |

| H₂ Pressure | 1-2 MPa | researchgate.net |

| Flow Rate | 0.2 - 0.4 mL/min | researchgate.netrsc.org |

| Conversion | >99% | rsc.org |

| Selectivity | >97% | rsc.org |

Role of Diluents and Product Recycling in Reaction Efficiency

The choice of solvent, or diluent, plays a critical role in the efficiency and selectivity of catalytic hydrogenation. researchgate.net In the hydrogenation of ketones to alcohols, protic solvents are often favored as they can participate in hydrogen bonding with the carbonyl group of the substrate. This interaction can facilitate the catalytic reduction process. researchgate.net The solvent also serves to moderate the reaction exotherm and ensure the solubility of both the starting material and the product. illinois.edu The catalytic pathway can be strongly dependent on the solvent; for example, in some transfer hydrogenation reactions, using isopropanol (B130326) as a solvent can lead to high enantioselectivity, whereas methanol (B129727) may result in a racemic product due to a change in the reaction mechanism. mdpi.com

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis offers a powerful and environmentally benign route to producing enantiomerically pure alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. researchgate.net These methods rely on enzymes that operate under mild conditions with high selectivity. researchgate.net

Enzymatic Reduction of Ketone Substrates

The enantioselective reduction of a prochiral ketone, such as acetylcyclohexane, to a specific enantiomer of this compound is effectively catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs). nih.govfrontiersin.org These enzymes facilitate the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the ketone. frontiersin.org The chiral environment of the enzyme's active site dictates the facial selectivity of the hydride attack, resulting in the formation of predominantly one enantiomer of the alcohol product. rsc.orgqub.ac.uk

The use of whole-cell biocatalysts is often advantageous as they contain the necessary systems for cofactor regeneration, which is crucial for economic viability on a larger scale. nih.gov ADHs have been identified that can produce either the (R)- or (S)-alcohol, and they accept a broad range of ketone substrates. nih.gov For example, ADHs from the genus Lactobacillus have been noted for their ability to produce (R)-specific alcohols. nih.govfrontiersin.org

Table 2: General Characteristics of Alcohol Dehydrogenases (ADHs) for Ketone Reduction

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Class | Oxidoreductases | nih.gov |

| Reaction Type | Stereoselective reduction of ketones/aldehydes | frontiersin.org |

| Cofactor | NAD(P)H | frontiersin.orgrsc.org |

| Key Advantage | High enantioselectivity (>99% ee often achievable) | researchgate.net |

| Typical Sources | Yeast, Lactobacillus, Thermoanaerobium brockii | nih.gov |

Kinetic Resolution for Chiral Enantiomer Isolation

Kinetic resolution is a widely used technique to separate the enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer and the transformed, more reactive enantiomer. wikipedia.org

One of the most common and robust methods for the kinetic resolution of racemic secondary alcohols, including this compound, is lipase-catalyzed enantioselective acylation. scielo.br Lipases are hydrolytic enzymes that can function in organic solvents to catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to an alcohol. scielo.brnih.gov

In this process, the lipase (B570770) selectively acylates one enantiomer of the racemic this compound at a much faster rate than the other. For example, Candida antarctica lipase B (often immobilized as Novozym 435) might preferentially acylate the (R)-enantiomer, converting it to (R)-1-cyclohexylethyl acetate (B1210297). scielo.br The reaction is stopped at or near 50% conversion, at which point the mixture contains the highly enantioenriched (S)-1-cyclohexylethanol and the (R)-1-cyclohexylethyl acetate. These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques. scielo.br

As an alternative to enzymatic methods, non-enzymatic kinetic resolution using chiral organocatalysts has been developed. nih.govresearchgate.net Amidine-based catalysts (ABCs) represent a class of enantioselective acyl transfer catalysts that have proven effective in the kinetic resolution of various secondary alcohols. wustl.eduacs.org These catalysts function by activating an acylating agent (e.g., an anhydride) to facilitate its reaction with one enantiomer of the alcohol over the other.

This methodology has shown high efficacy for the resolution of benzylic, allylic, and propargylic alcohols, as well as 2-substituted cycloalkanols. nih.govwustl.edu While the application of ABCs to fully saturated, non-activated secondary alcohols like this compound may be more challenging and could result in lower reactivity compared to activated substrates, they provide a viable synthetic alternative to enzymes for creating enantioenriched samples. nih.govacs.org

Chemo-Selective Reduction Methods

The synthesis of this compound often involves the reduction of a carbonyl group in the precursor molecule, acetylcyclohexane (also known as cyclohexyl methyl ketone). Chemo-selectivity is crucial when other reducible functional groups are present in the molecule. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent valued for its mildness and selectivity, as it readily reduces aldehydes and ketones without affecting less reactive groups like esters, amides, or carboxylic acids under standard conditions. mdma.chmasterorganicchemistry.comsci-hub.se

Sodium Borohydride Reduction in Stereoselective Contexts

The reduction of acetylcyclohexane with sodium borohydride creates a new stereocenter at the carbon atom of the former carbonyl group, resulting in the formation of this compound. masterorganicchemistry.com In the absence of any chiral influence, the hydride (H⁻) ion can attack the planar carbonyl group from either face with equal probability, leading to a racemic mixture of (R)- and (S)-1-cyclohexylethanol.

However, the stereochemical outcome can be influenced by several factors, including the presence of existing stereocenters in the molecule, steric hindrance, and the reaction conditions. odinity.commnstate.edu The principles of stereoselective reduction can be effectively illustrated by examining the reduction of substituted cyclohexanones. For instance, in the reduction of 2-methylcyclohexanone, the hydride attacks the carbonyl carbon, leading to two diastereomeric products: cis- and trans-2-methylcyclohexanol. odinity.com The approach of the hydride reagent is dictated by steric hindrance, leading to a preferential formation of one diastereomer over the other. The attack from the less hindered face is generally favored. mnstate.edu

To enhance stereoselectivity, modified borohydride reagents or additives can be employed. mdma.ch A notable example is the Luche reduction, which uses sodium borohydride in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. scielo.brnih.gov This method is known to increase the selectivity for the reduction of ketones, particularly in the presence of aldehydes. masterorganicchemistry.com In the context of stereoselectivity, the addition of CeCl₃ can alter the diastereomeric ratio of the resulting alcohol products. scielo.brnih.gov The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially influencing the trajectory of the hydride attack, which can lead to a different stereochemical preference compared to reduction with NaBH₄ alone. scielo.br

| Ketone Precursor | Reducing System | Solvent | Temperature (°C) | Product Ratio (Diastereomer 1 : Diastereomer 2) | Reference |

| Substituted Cyclopentanone | NaBH₄ | Methanol | -78 | Varies (e.g., 1:1.5) | scielo.br |

| Substituted Cyclopentanone | NaBH₄ / CeCl₃·7H₂O | Methanol | -78 | Varies (e.g., 1:6) | scielo.br |

| 2-Methylcyclohexanone | NaBH₄ | Ethanol (B145695)/Water | Room Temp | 15:85 (cis:trans) | odinity.com |

Stereoselective Synthesis and Enantiomeric Purity Control

Achieving a high degree of enantiomeric purity in the synthesis of this compound is a significant goal, particularly for applications in pharmaceuticals and fine chemicals where the biological activity of enantiomers can differ dramatically. nih.gov While simple reductions with achiral reagents like sodium borohydride yield racemic mixtures, several advanced strategies have been developed to synthesize a specific enantiomer preferentially. These methods are broadly categorized as enantioselective synthesis. ethz.ch

Enantioselective synthesis introduces chirality by using a chiral reagent, a chiral auxiliary, or a chiral catalyst. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. It directs the stereochemical outcome of a subsequent reaction and is removed afterward. This substrate-controlled method allows for the formation of new stereocenters with a defined configuration. ethz.ch

Chiral Reagents: This approach involves using a stoichiometric amount of a chiral reducing agent. These reagents are often derived from chiral natural products or synthesized with high enantiomeric purity.

Catalytic Asymmetric Synthesis: This is often the most efficient and economical method, as only a small amount of a chiral catalyst is needed to produce a large quantity of the enantiomerically enriched product. ethz.ch For the synthesis of chiral alcohols like this compound, the asymmetric hydrogenation of the corresponding ketone (acetylcyclohexane) is a prominent strategy. This involves using transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands. The chiral ligand creates an asymmetric environment around the metal center, forcing the hydrogenation to occur selectively on one face of the carbonyl group, leading to one enantiomer in excess.

The success of an enantioselective synthesis is measured by its enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. nih.gov Modern catalytic systems can achieve exceptionally high enantiomeric purities, often exceeding 99% ee. nih.gov The development of such highly selective catalytic systems is a major focus of contemporary organic chemistry research. organic-chemistry.orgnih.gov

| Method | Chiral Influence | Key Features | Typical Outcome |

| Asymmetric Hydrogenation | Chiral catalyst (e.g., Ru- or Rh-based) | High efficiency, low catalyst loading, environmentally friendly. | High yield and high enantiomeric excess (ee). |

| Chiral Auxiliary Directed Reduction | Covalently attached chiral group | Stoichiometric use of the auxiliary, which must be attached and later removed. | High diastereoselectivity, which translates to high ee after auxiliary removal. |

| Enzymatic Reduction | Biocatalyst (e.g., alcohol dehydrogenase) | High selectivity under mild conditions, environmentally benign. | Often provides access to a single enantiomer with very high purity. |

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions

The oxidation of 1-Cyclohexylethanol targets the secondary alcohol functional group, converting it into other oxygen-containing moieties such as ketones and esters.

The oxidation of this compound's hydroxyl group leads to the formation of a carbonyl group, yielding the corresponding ketone, 1-phenylethanone (also known as acetophenone). This conversion is a common transformation for secondary alcohols. A variety of oxidizing agents can accomplish this, including chromic acid (formed from CrO3 or Na2Cr2O7 with H2SO4) and pyridinium (B92312) chlorochromate (PCC). While strong oxidizing agents convert primary alcohols to carboxylic acids, they will stop at the ketone stage for secondary alcohols like this compound. libretexts.org

In addition to ketones, esters can also be formed from this compound. For instance, reaction with acetic anhydride (B1165640) in the presence of an acid catalyst like p-toluenesulfonic acid yields cyclohexyl acetate (B1210297). googleapis.com This reaction is an esterification process where the alcohol acts as a nucleophile.

Table 1: Oxidation Products of this compound

| Starting Material | Reagent(s) | Product | Product Type |

|---|---|---|---|

| This compound | Chromic Acid (e.g., CrO₃, H₂SO₄) | 1-Phenylethanone | Ketone |

| This compound | Acetic Anhydride, p-toluenesulfonic acid | Cyclohexyl acetate | Ester |

The mechanism of oxidation of a secondary alcohol like this compound by a chromium(VI) reagent such as chromic acid involves several key steps. libretexts.org

Formation of a Chromate (B82759) Ester : The alcohol's oxygen atom attacks the chromium atom of the oxidizing agent. A proton is then transferred from the hydroxyl group to one of the chromium's oxygen atoms, and after the loss of a water molecule, a chromate ester is formed. libretexts.org

E2-like Elimination : A base (often water) removes the proton from the carbon atom that is bonded to the oxygen. libretexts.org Simultaneously, the C-O bond forms a double bond (the carbonyl group), and the chromium atom is reduced (e.g., from Cr(VI) to Cr(IV)) as it accepts electrons and acts as a leaving group. libretexts.org This step is analogous to an E2 elimination reaction. libretexts.org

The presence of the cyclohexyl group can stabilize intermediate species that form during these reactions.

Reduction Pathways to Saturated Cyclohexyl Compounds

This compound can be reduced to the corresponding saturated alkane, ethylcyclohexane. fishersci.cauni.lufishersci.ca This transformation involves the removal of the hydroxyl group. One common method for achieving this is through catalytic hydrogenation. This process typically requires a metal catalyst, such as Ruthenium (Ru) or Rhodium (Rh), often supported on a material like carbon or alumina (B75360), and is carried out under hydrogen pressure. google.com

The reaction proceeds by first converting the alcohol into a better leaving group, followed by hydride attack or hydrogenation that replaces the group with a hydrogen atom, resulting in the formation of ethylcyclohexane.

Substitution Reactions

The hydroxyl group of this compound can be replaced by other functional groups, such as halogens, through nucleophilic substitution reactions.

Secondary alcohols like this compound can undergo nucleophilic substitution through an Sₙ1 mechanism, which involves the formation of a carbocation intermediate. libretexts.org This pathway is favored under acidic conditions.

The mechanism proceeds as follows:

Protonation of the Hydroxyl Group : The reaction is initiated by the protonation of the hydroxyl group by an acid (e.g., HBr). This converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org

Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation on the adjacent carbon. libretexts.org The stability of this carbocation is influenced by the attached cyclohexyl and methyl groups.

Nucleophilic Attack : A nucleophile, such as a bromide ion (Br⁻), attacks the electrophilic carbocation, forming the final substitution product. libretexts.org

This Sₙ1 pathway is exemplified by the reaction of this compound with concentrated aqueous HBr to form 1-bromo-1-ethylcyclohexane (B14745128). vaia.comaskfilo.com

The conversion of this compound to alkyl halides can be achieved using various halogenating agents, each with a specific mechanism.

Reaction with Hydrogen Halides (HX) : As described above, the reaction with strong acids like HBr or HCl proceeds via an Sₙ1 mechanism involving a carbocation intermediate. libretexts.org This is a common method for preparing secondary and tertiary alkyl halides from their corresponding alcohols. libretexts.org

Reaction with Phosphorus Tribromide (PBr₃) : To convert this compound to (1-bromoethyl)cyclohexane (B150787) with a good yield, phosphorus tribromide (PBr₃) can be used. vaia.com This reaction typically proceeds through an Sₙ2 mechanism. libretexts.org The mechanism involves the hydroxyl oxygen attacking the phosphorus atom, displacing a bromide ion. This forms an intermediate where the oxygen is bonded to a PBr₂ moiety, making it a good leaving group. The previously displaced bromide ion then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. libretexts.org

Reaction with Thionyl Chloride (SOCl₂) : Similar to PBr₃, thionyl chloride is used to synthesize alkyl chlorides from alcohols, typically via an Sₙ2 mechanism. libretexts.org The alcohol attacks the sulfur atom of SOCl₂, forming an intermediate alkyl chlorosulfite. In the presence of a base like pyridine, a chloride ion is displaced and then attacks the carbon atom, leading to the formation of the alkyl chloride with inversion of configuration. libretexts.org

Table 2: Halogenation Reactions of this compound

| Reagent | Typical Product | Predominant Mechanism |

|---|---|---|

| Concentrated HBr | 1-Bromo-1-ethylcyclohexane | Sₙ1 |

| PBr₃ | (1-Bromoethyl)cyclohexane | Sₙ2 |

| SOCl₂ / pyridine | (1-Chloroethyl)cyclohexane | Sₙ2 |

Dehydration Reactions and Alkene Formation

The dehydration of this compound is a chemical reaction that results in the formation of an alkene, primarily 1-ethylcyclohexene (B74122), as the major organic product. chegg.com This process involves the removal of a water molecule from the alcohol.

Mechanisms Leading to Cyclohexenyl Derivatives

The dehydration of this compound to form cyclohexenyl derivatives, such as 1-ethylcyclohexene, typically proceeds through an acid-catalyzed E1 elimination mechanism. chegg.comumass.edu The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, like phosphoric acid. umass.edu This step is slightly exothermic and converts the poor leaving group (-OH) into a good leaving group (-OH2+).

Stereochemical Outcomes of Dehydration

The stereochemistry of the dehydration of this compound is influenced by the reaction mechanism. Following Zaitsev's rule, the major product is the more substituted and therefore more stable alkene. In this case, 1-ethylcyclohexene is the predominant product over the less substituted vinylcyclohexane. core.ac.uk The formation of the carbocation intermediate in the E1 mechanism allows for potential rearrangements to form a more stable carbocation, although in the case of this compound, a significant rearrangement is not expected. The stereochemical outcome is a mixture of E and Z isomers if applicable, but for 1-ethylcyclohexene, this is not a factor.

Electrooxidation Mechanisms

The electrooxidation of this compound has been investigated as a potential high-energy-density fuel for direct liquid organic hydrogen carrier (LOHC) fuel cells. This is due to its two hydrogen storage functionalities: the secondary alcohol group and the cyclohexyl group. researcher.lifenih.gov

Surface-Sensitive Electrocatalysis on Platinum Electrodes

The electrooxidation of this compound is a highly structure-sensitive reaction, particularly on platinum (Pt) single-crystal electrodes. researcher.lifeacs.org Studies combining cyclic voltammetry, chronoamperometry, and in-situ infrared spectroscopy have demonstrated that the catalytic activity of platinum surfaces for this reaction follows the order: Pt(111) ≫ Pt(100) > Pt(110). researcher.lifenih.govacs.org The Pt(111) surface exhibits the highest activity, with the oxidation process beginning at a potential of 0.3 VRHE. cuni.cz

The reaction is facilitated by the presence of adsorbed hydroxyl (OH) species on the electrode surface. researchgate.net These adsorbed OH groups react with the this compound molecule. researchgate.net The mechanism is thought to involve the favorable transfer of a hydrogen atom from the alcohol's hydroxyl group to an adsorbed OH, leading to the formation of an adsorbed alkoxide. researchgate.netresearchgate.net

Reaction Product Spectrum and Electrode Passivation

The primary and desired product of the complete dehydrogenation of this compound is acetophenone (B1666503), which can desorb from the electrode surface. researcher.lifeacs.orgcuni.cz The formation of acetophenone signifies the successful utilization of both the alcohol and cyclohexyl group for hydrogen release, an eight-electron process. researchgate.net However, the reaction is also accompanied by the formation of decomposition byproducts that lead to electrode poisoning and a rapid drop in activity. researcher.lifeacs.orgcuni.cz

In-situ infrared spectroscopy has identified both acetophenone and 1-cyclohexylethanone (B3024942) as reaction products. cuni.cz The presence of 1-cyclohexylethanone indicates partial dehydrogenation, specifically of the alcohol moiety. acs.org The formation of these poisoning species, which can include strongly adsorbed intermediates like CO, leads to the passivation of the electrode surface, reducing its catalytic efficiency over time. researchgate.netrsc.org This passivation is observed as a decrease in oxidation current and a shift of the oxidation peak to higher potentials during cyclic voltammetry. cuni.cz The Pt(100) surface, in particular, shows a significant rate of C-C bond cleavage, which contributes to the formation of poisoning species like adsorbed CO. researchgate.net

Catalytic Dehydrogenation in Energy Applications

This compound is considered a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage capacity of 6.3 wt%. researchgate.netnih.gov The hydrogen is stored chemically and can be released through catalytic dehydrogenation.

Investigations into the thermal dehydrogenation of this compound on a Pt(111) model catalyst reveal a stepwise process. acs.orgresearchgate.net The first dehydrogenation step occurs at the alcohol group at approximately 210 K, forming the ketone 1-cyclohexylethanone. acs.org The second step, involving the dehydrogenation of the cyclohexyl group, occurs above ~260 K. acs.org This process is also accompanied by the loss of a hydrogen atom from the methyl group, ultimately leading to an acetophenone-like species around 340 K. acs.org

Interactive Data Table: Electrooxidation Activity of this compound on Platinum Surfaces

| Platinum Surface | Relative Activity | Onset Potential (VRHE) | Key Observations |

| Pt(111) | Very High (≫) | 0.3 V cuni.cz | Highest activity, but deactivates due to poisoning. researcher.lifeacs.orgcuni.cz |

| Pt(100) | Moderate (>) | Higher than Pt(111) | Significant C-C bond cleavage leading to poisoning. researcher.lifeacs.orgresearchgate.net |

| Pt(110) | Low | Higher than Pt(111) | Lower activity compared to Pt(111) and Pt(100). researcher.lifeacs.org |

Manganese(I)-Catalyzed β-Methylation Reactions

This compound serves as a substrate in β-methylation reactions catalyzed by earth-abundant metals like manganese. nih.gov A specific air-stable molecular manganese complex, [Mn(CO)₂Br[HN(C₂H₄PⁱPr₂)₂]] (also known as Mn-MACHO-ⁱPr), has been shown to be effective for this transformation. nih.govd-nb.info This process is part of the "borrowing hydrogen" methodology, where the alcohol is temporarily oxidized to a ketone, which then reacts with a C1 source before being hydrogenated back to a more complex alcohol. nih.gov

In this reaction, methanol (B129727) is used as both the C1 methylation source and the solvent. nih.govd-nb.info The reaction requires a low catalyst loading and a base, such as a methanolate. nih.gov For secondary alcohols like this compound, the reaction conditions may need to be adjusted, for instance, by increasing the amount of base, to achieve a good yield of the β-methylated product. d-nb.infoacs.org The reaction successfully adds a methyl group to the β-carbon of the alcohol, converting this compound into 1-cyclohexyl-2-methylpropan-1-ol. acs.org

Biological Activity and Molecular Interaction Studies

Enzyme Modulation and Inhibitory Effects

1-Cyclohexylethanol has been identified as a modulator of key enzymatic pathways, demonstrating inhibitory effects that are crucial for therapeutic development.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in cancer immunotherapy as it helps tumors evade the immune system. nih.gov Structural biology studies of IDO1 inhibitors have shown that the this compound moiety plays a critical role in the binding mechanism. nih.govnih.gov In complex with the enzyme, this moiety extends into a region known as pocket B, where it engages in hydrophobic interactions with surrounding amino acid residues. nih.govnih.govacs.orgmdpi.com These interactions, along with an extensive hydrogen bond network formed by the inhibitor molecule, contribute significantly to the potent inhibition of IDO1. nih.govacs.org The design of new, potent IDO1 inhibitors for structure-based drug design is expected to be facilitated by these findings. nih.gov

Cholinesterases, including Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE), are vital for regulating neurotransmitters. Inhibition of these enzymes is a key therapeutic strategy, particularly for neurodegenerative diseases. mdpi.comscielo.org.mx In vitro assays have demonstrated that this compound can inhibit both BChE and AChE. The inhibitory concentration (IC50) values indicate a notable potency.

| Enzyme | IC50 Value (µM) |

|---|---|

| Butyrylcholinesterase (BChE) | 25 |

| Acetylcholinesterase (AChE) | 30 |

Table 1. Inhibitory activity of this compound against cholinesterases. Data sourced from in vitro assays.

Receptor Binding Affinity Investigations

The interaction of this compound with neural receptors has been explored through computational methods to predict its potential psychoactive properties.

Molecular docking simulations have been employed to investigate the binding affinity of this compound with various receptors. These computational studies suggest that the compound has favorable binding affinities for both GABA-A and serotonin (B10506) receptors. Such interactions are foundational to the potential psychoactive effects of a compound. The hydroxyl group of this compound can form hydrogen bonds, while its hydrophobic cyclohexyl group can enhance stability within the active sites of these receptors.

Antimicrobial Efficacy Assessments

The potential of this compound as a precursor for antimicrobial agents has been evaluated. Studies have shown that it can be used in the synthesis of compounds with significant antimicrobial activity. beilstein-journals.orgnih.gov Specifically, this compound has been used as a reactant in the catalytic synthesis of quinoline (B57606) derivatives. beilstein-journals.orgnih.gov These resulting derivatives were then tested for their antimicrobial effects against various pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). beilstein-journals.org Some of the synthesized quinoline compounds demonstrated high antibacterial activities, with one derivative showing significantly higher activity against Staphylococcus aureus than the control drug, norfloxacin. beilstein-journals.org

Antioxidant Properties and Radical Scavenging Activity

Preliminary studies indicate that this compound and its derivatives may possess antioxidant properties, which are beneficial for counteracting conditions related to oxidative stress. The evaluation of a newly isolated derivative, 1-cyclohex-2′, 5′-dienyl this compound-O-β-d-xylopyranoside, showed mild antioxidant activity in various assays, including DPPH, FRAP, and NO assays. mdpi.com While direct, extensive data on this compound itself is limited, the activity of its derivatives suggests that modifications to the core structure could enhance its antioxidant capabilities. mdpi.com The assessment of antioxidant potential often involves measuring the free radical scavenging activity, a key mechanism for antioxidant action. nih.govscielo.org.ar

Molecular Mechanism of Biological Action

The biological activities of this compound are intrinsically linked to its molecular structure, which facilitates specific interactions with biological targets. The presence of a hydroxyl group and a non-polar cyclohexyl ring allows for a combination of hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and mechanism of action.

The molecular interactions of this compound and its derivatives have been a subject of interest in medicinal chemistry, particularly in the context of enzyme inhibition. The dual nature of its structure—a hydrophilic alcohol group and a lipophilic cyclohexane (B81311) ring—governs its binding to target proteins.

The hydroxyl (-OH) group of this compound is a key functional group capable of forming hydrogen bonds. sigmaaldrich.com These bonds are directional interactions between a hydrogen atom in a polar bond and an electronegative atom, such as oxygen or nitrogen, in a target protein. These interactions are critical for the specific recognition and binding of the molecule to the active site of an enzyme or receptor, thereby influencing its activity. sigmaaldrich.com

Complementing the hydrogen bonding, the bulky and non-polar cyclohexyl group engages in hydrophobic interactions. sigmaaldrich.com These interactions are a major driving force for the binding of non-polar molecules or non-polar parts of molecules in aqueous biological environments. nih.gov The cyclohexyl moiety can fit into hydrophobic pockets within a protein's three-dimensional structure, displacing water molecules and leading to a thermodynamically favorable increase in entropy. This stabilization of the ligand-protein complex is essential for potent biological activity. sigmaaldrich.comnih.gov

A notable example of these dual interactions is observed in the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a therapeutic target in cancer immunotherapy. cenmed.com In studies of IDO1 inhibitors that incorporate the this compound moiety, the cyclohexyl group extends into a hydrophobic pocket (pocket B) of the enzyme, forming hydrophobic interactions with amino acid residues such as Phe226, Ile354, and Leu384. nih.gov Simultaneously, the hydroxyl group can participate in an extensive hydrogen bond network with the enzyme, which is a distinctive feature contributing to the high potency of these inhibitors. cenmed.comnih.govfishersci.dk This combination of extensive hydrophobic interactions and a unique hydrogen bonding network is considered critical for the potent inhibition of IDO1. cenmed.comnih.gov

Similarly, a derivative, this compound, trifluoroacetate, has been studied for its interaction with Cyclin-Dependent Kinase 1 (CDK1), a key protein in cell cycle regulation and a target in cancer therapy. uni.luijpsonline.com Molecular docking studies have revealed a high binding affinity of this compound for CDK1. uni.lu The interactions involve the formation of hydrogen bonds with residues such as GLU12 and ASN133, and hydrophobic bonds with ILE10, VAL18, ASP86, and LEU135 within the active site of CDK1, suggesting a strong interaction and potential for inhibition. uni.lu

Table 1: Molecular Interactions of this compound Derivatives with Protein Targets

| Compound/Derivative | Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|---|

| This compound moiety | Indoleamine 2,3-dioxygenase 1 (IDO1) | Phe226, Ile354, Leu384 | Hydrophobic Interaction |

| This compound moiety | Indoleamine 2,3-dioxygenase 1 (IDO1) | Not specified | Hydrogen Bonding |

| This compound, trifluoroacetate | Cyclin-Dependent Kinase 1 (CDK1) | ILE10, VAL18, ASP86, LEU135 | Hydrophobic Bonds |

| This compound, trifluoroacetate | Cyclin-Dependent Kinase 1 (CDK1) | GLU12, ASN133 | Hydrogen Bonds |

Bioprospecting and Natural Occurrence in Plant Extracts

Bioprospecting, the exploration of natural sources for small molecules, has identified derivatives of this compound in various plant species. While the direct natural occurrence of this compound is not widely reported, its structural motif is present in more complex natural products.

For instance, research on the fruits of Forsythia suspensa has led to the isolation of cyclohexylethanol derivatives linked to bioactive lignans (B1203133) and phenylethanoid glycosides. Similarly, studies on the whole plant of Incarvillea delavayi have resulted in the discovery of two new cyclohexylethanol derivatives. researchgate.net These findings suggest that the cyclohexylethanol skeleton serves as a building block in the biosynthesis of more complex secondary metabolites in these plants.

In a specific example of a derivative being identified, "this compound, trifluoroacetate" was detected as a phytochemical component in the extract of Cucumis maderaspatanus through GC-MS analysis. uni.lu

Beyond the plant kingdom, bioprospecting efforts have extended to microorganisms. Fungal lipases, for example, have been a subject of investigation for their ability to perform kinetic resolutions of racemic this compound. researchgate.net A study screening various filamentous fungi found that many could produce lipases that were highly enantioselective in the acetylation of this compound, demonstrating the potential of microbial sources for producing enantiomerically pure forms of this alcohol for specific applications. researchgate.net

Advanced Analytical Characterization and Spectroscopic Techniques

Chromatographic Methods for Enantiomeric Separation

The separation of the stereoisomers of 1-Cyclohexylethanol is a critical analytical challenge, addressed effectively by chiral chromatography.

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric separation of chiral compounds like this compound. mdpi.comcsfarmacie.czchiralpedia.com The use of Chiral Stationary Phases (CSPs) is a common and effective approach. csfarmacie.czscielo.br These specialized columns create a chiral environment that allows for differential interaction with the (R) and (S)-enantiomers, leading to their separation. chiralpedia.com

For this compound, successful enantiomeric separation has been achieved using HPLC. For instance, kinetic resolution of the racemic mixture can be monitored, and the enantiomeric excess (ee) can be determined. In one documented method, the (R)- and (S)-enantiomers were resolved with distinct retention times of 10.6 minutes for the (R)-enantiomer and 11.5 minutes for the (S)-enantiomer. This separation can be further enhanced by derivatizing the alcohol into esters, such as benzoates, which can improve the resolution on the chiral column. Cellulose-based CSPs are often employed for the enantioselective separation of related chiral amines and their derivatives. mdpi.com The choice of mobile phase, often consisting of polar organic solvents, is crucial for optimizing the separation. csfarmacie.czsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about its atomic connectivity and chemical environment.

Comprehensive Structural Elucidation using ¹H and ¹³C NMR

Both ¹H and ¹³C NMR spectroscopy are fundamental in confirming the structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their neighboring atoms. For (1R)-1-Cyclohexylethanol, the following characteristic signals have been reported: a multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH) around δ 3.54–3.47 ppm, multiplets for the cyclohexyl protons in the range of δ 1.86–1.6 ppm and δ 1.34–0.87 ppm, and a doublet for the methyl group protons at approximately δ 1.12–1.11 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For this compound, the key signals include the carbon attached to the hydroxyl group (C-OH) at approximately δ 72.1 ppm, the cyclohexyl carbons at δ 45.1, 28.7, 28.4, 26.5, 26.2, and 26.1 ppm, and the methyl carbon at δ 20.4 ppm.

The following table summarizes the reported NMR data for (1R)-1-Cyclohexylethanol.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 3.54–3.47 | m | CH-OH |

| ¹H | 1.86–1.6 | m | Cyclohexyl-H |

| ¹H | 1.34–1.15 | m | Cyclohexyl-H |

| ¹H | 1.12–1.11 | d | CH₃ |

| ¹H | 1.1–0.87 | m | Cyclohexyl-H |

| ¹³C | 72.1 | - | C-OH |

| ¹³C | 45.1 | - | Cyclohexyl-C |

| ¹³C | 28.7 | - | Cyclohexyl-C |

| ¹³C | 28.4 | - | Cyclohexyl-C |

| ¹³C | 26.5 | - | Cyclohexyl-C |

| ¹³C | 26.2 | - | Cyclohexyl-C |

| ¹³C | 26.1 | - | Cyclohexyl-C |

| ¹³C | 20.4 | - | CH₃ |

Data sourced from reference .

Computational NMR Chemical Shift Calculation for Structural Confirmation

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to calculate NMR chemical shifts. joaquinbarroso.comnih.gov These calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between structure and spectral properties. joaquinbarroso.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations. nih.govimist.ma

For accurate results, the calculations require an optimized molecular structure, often obtained using a large basis set. joaquinbarroso.com The calculated isotropic magnetic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. joaquinbarroso.comimist.ma The DP4+ probability analysis, which combines calculated and experimental NMR data, has been used to establish the absolute configuration of related complex cyclohexylethanol derivatives. researchgate.net While specific computational studies solely on this compound are not extensively detailed in the provided context, the principles of using DFT and GIAO for NMR chemical shift prediction are well-established and applicable for its structural confirmation. joaquinbarroso.comnih.govimist.ma

Surface Science Techniques for Catalytic Mechanism Elucidation

Understanding the interaction of this compound with catalyst surfaces is key to optimizing its synthesis and use in applications like liquid organic hydrogen carriers (LOHCs).

Synchrotron Radiation Photoelectron Spectroscopy (SRPES) for Surface Adsorption and Reactivity

Synchrotron Radiation Photoelectron Spectroscopy (SRPES) is a powerful surface-sensitive technique used to investigate the adsorption and reaction of molecules on catalyst surfaces. worldscientific.comictp.it It provides information about the elemental composition and chemical state of the adsorbed species. ictp.it

In studies of the this compound/acetophenone (B1666503) LOHC system on a Pt(111) single-crystal surface, SRPES has been instrumental. researchgate.net The thermal dehydrogenation of this compound on Pt(111) was investigated using temperature-programmed SRPES experiments. researchgate.net These studies revealed that the dehydrogenation of the alcohol moiety occurs at approximately 210 K. researchgate.net By analyzing the core-level spectra (e.g., O 1s and C 1s), researchers can track the transformation of this compound to its dehydrogenated product, acetophenone, on the platinum surface. researchgate.netresearchgate.net This technique, often combined with other surface science methods like infrared reflection-absorption spectroscopy (IRAS), allows for the identification of surface species and their adsorption geometries, which are critical factors affecting the catalytic reaction pathway. researchgate.netacs.org For instance, studies on Pt(111) have shown it to be highly active for the electrooxidation of this compound. cuni.cz

Electrochemical and Spectroelectrochemical Characterization

The investigation of this compound as an electrochemically active LOHC requires a detailed understanding of its redox properties and reaction pathways at electrified interfaces. acs.orgnih.govresearchgate.net Electrochemical techniques, often coupled with spectroscopy, are employed to probe these characteristics.

Cyclic voltammetry (CV) and chronoamperometry (CA) are fundamental electrochemical methods used to characterize the redox behavior of molecules. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes. CA measures the current as a function of time at a fixed potential, offering insights into reaction kinetics and catalyst stability.

The electrooxidation of this compound has been shown to be a highly structure-sensitive reaction, particularly on platinum single-crystal electrodes. acs.orgnih.gov Studies combining CV and CA have demonstrated that the catalytic activity for this reaction follows the order: Pt(111) >> Pt(100) > Pt(110). acs.orgnih.govcuni.cz On the most active Pt(111) surface, the onset potential for the oxidation of this compound is observed at approximately 0.3 V (vs. RHE), with a peak activity at 0.37 V (vs. RHE). cuni.cz While the primary reaction is the direct conversion of this compound to acetophenone, these studies also reveal the formation of decomposition products that can poison the electrode surface, highlighting a key challenge for its application in fuel cells. acs.orgnih.govfigshare.com

Table 2: Comparative Electrocatalytic Activity for this compound Oxidation This table is interactive and can be sorted by clicking on the headers.

| Electrode Surface | Relative Activity | Onset Potential (vs. RHE) | Key Finding |

|---|---|---|---|

| Pt(111) | High | ~0.3 V | Significantly higher activity and current density compared to other low-index planes. acs.orgcuni.cz |

| Pt(100) | Low | > 0.3 V | Activity is approximately an order of magnitude lower than Pt(111). cuni.cz |

In situ infrared (IR) spectroscopy, particularly when performed in an attenuated total reflection (ATR) configuration, is a vital tool for monitoring electrochemical reactions at the solid-liquid interface in real-time. cuni.cz This spectroelectrochemical technique provides molecular-level information by detecting the vibrational signatures of reactants, intermediates, and products directly on the electrode surface during the reaction. acs.org

For the electrooxidation of this compound, in situ IR spectroscopy has been used in conjunction with electrochemical methods to identify the reaction products and monitor their formation. acs.orgnih.gov These experiments confirm that this compound is directly converted to acetophenone, which subsequently desorbs from the electrode surface. acs.orgnih.gov Furthermore, this technique is sensitive enough to detect the formation of poisoning intermediates, such as adsorbed carbon monoxide (CO), which can arise from C-C bond cleavage and lead to catalyst deactivation. The combination of experimental IR spectra with density functional theory (DFT) calculations allows for precise assignment of vibrational bands, offering a detailed understanding of the surface chemistry. acs.org

Table 3: Selected Infrared Band Assignments for the Electrooxidation of this compound This table is interactive and can be sorted by clicking on the headers.

| Wavenumber (cm⁻¹) | Assignment | Species |

|---|---|---|

| ~2050 cm⁻¹ | C≡O stretch | Adsorbed Carbon Monoxide (poisoning intermediate) |

| ~1685 cm⁻¹ | C=O stretch | Acetophenone (product) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 1-cyclohexylethanol's chemistry.

DFT calculations have been instrumental in elucidating the reaction mechanisms involving this compound. For instance, in the asymmetric transfer hydrogenation of acetophenone (B1666503) to form this compound, DFT has been used to study the transition states. dntb.gov.ua Calculations have shown that the chair conformation of 1-cyclohexylethanone (B3024942) with an equatorial C(O)CH3 group leads to more stable transition states for the formation of this compound. dntb.gov.ua The energy difference between transition states leading to the S- and R-products can be calculated to predict enantioselectivity. dntb.gov.ua

The general approach for finding a transition state (TS) in computational chemistry involves methods like the quadratic synchronous transit (QST2) algorithm, where the structures of the reactants and products are used to locate a possible transition state structure. joaquinbarroso.com This is followed by an optimization to a first-order saddle point. joaquinbarroso.com It is crucial to perform a frequency analysis at the same level of theory to confirm that the optimized structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. joaquinbarroso.com

In the context of hydrogenation reactions, DFT has been used to study the mechanism of similar reactions, such as the hydrogenation of diphenylacetylene (B1204595) over palladium clusters. scielo.br These studies predict a two-stage process and analyze the energy barriers for each step. scielo.br Such computational insights into reaction pathways and the stability of intermediates and transition states are vital for understanding and optimizing catalytic processes involving this compound. scielo.brpku.edu.cn

The interaction of this compound and related molecules with catalytic surfaces is crucial for many of its applications, particularly in catalysis and Liquid Organic Hydrogen Carrier (LOHC) systems. DFT calculations help in understanding the adsorption geometries and energies of these molecules on catalyst surfaces like platinum (Pt).

For example, studies on the thermal dehydrogenation of this compound on a Pt(111) surface have utilized DFT to complement experimental findings. researchgate.net These studies investigate how the molecule adsorbs and orients itself on the catalyst surface, which in turn influences the reaction pathways. researchgate.netacs.org The adsorption geometry can affect the stability of the molecule on the surface and the ease with which subsequent chemical transformations, such as dehydrogenation, can occur. researchgate.netnih.gov

DFT calculations can predict the most stable adsorption sites and configurations, providing an atomic-level picture of the catalyst-substrate interaction. cuni.cz For instance, in the electrooxidation of this compound, Pt(111) surfaces show the highest activity compared to Pt(100) and Pt(110). cuni.cz DFT simulations can help rationalize these experimental observations by analyzing the adsorption energies and electronic interactions between the alcohol and the different platinum surfaces. Alloying platinum with other metals like ruthenium or tin has been suggested based on DFT simulations to mitigate catalyst poisoning by intermediates like CO.

| System | Catalyst/Surface | Key DFT Finding | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation of Acetophenone | Ruthenium Complex | Transition states leading to this compound are more stable for the equatorial conformer of the ketone. | dntb.gov.ua |

| Thermal Dehydrogenation of this compound | Pt(111) | Provides insights into the stepwise dehydrogenation mechanism and stability on the surface. | researchgate.net |

| Electrooxidation of this compound | Pt(111) | Pt(111) exhibits the highest activity; DFT suggests alloying with Ru or Sn to reduce CO poisoning. |

This compound is considered a potential Liquid Organic Hydrogen Carrier (LOHC), a class of molecules that can store and transport hydrogen in a liquid form through hydrogenation and dehydrogenation cycles. researchgate.netacs.org DFT is a valuable tool for assessing the suitability of new LOHC candidates by predicting their thermochemical properties. livescience.io

The enthalpy of the dehydrogenation reaction, which is the energy required to release hydrogen, is a key parameter that can be calculated using DFT. livescience.io These calculations help in benchmarking potential LOHC molecules against known systems. livescience.io For the this compound/acetophenone couple, DFT can be used to model the thermodynamics of the hydrogenation/dehydrogenation cycle. livescience.io

Furthermore, DFT calculations contribute to understanding the stability of the LOHC molecules under reaction conditions. researchgate.net In the case of this compound, a stepwise dehydrogenation is observed, and its thermal robustness is a key factor for its application. researchgate.net DFT studies can agree with and explain experimentally observed stability trends. researchgate.netresearchgate.net

| Property | Method | Calculated Value | Unit | Source |

|---|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | Joback Method | -98.33 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | Joback Method | -311.64 | kJ/mol | chemeo.com |

Molecular Modeling and Simulation Approaches

Beyond DFT, other molecular modeling and simulation techniques are employed to study the behavior of this compound. acs.orgspringer.comresearchgate.net These methods can investigate larger systems and longer timescales, providing insights into bulk properties and dynamic processes.

Molecular dynamics (MD) simulations, for example, can be used to study the liquid structure and transport properties of this compound. This is particularly relevant for its application as a solvent or in LOHC systems where fluid dynamics are important. While specific MD studies on this compound are not extensively detailed in the provided context, the general applicability of these methods to similar chemical systems is well-established. researchgate.net These simulations can complement experimental data and provide a more complete understanding of the material's behavior under various conditions.

Applications in Advanced Chemical and Energy Systems

Liquid Organic Hydrogen Carrier (LOHC) Systems

1-Cyclohexylethanol is being explored as a high-energy-density fuel within Liquid Organic Hydrogen Carrier (LOHC) systems. These systems offer a promising method for storing and transporting hydrogen by chemically bonding it to a liquid carrier molecule. The use of this compound is advantageous due to its dual hydrogen storage functionalities, residing in both its secondary alcohol group and its cyclohexyl group. acs.org

The acetophenone (B1666503)/1-cyclohexylethanol couple possesses a notable hydrogen storage capacity of 6.3% by weight. acs.org This is a result of the ability to transfer eight hydrogen atoms during the reversible hydrogenation and dehydrogenation process. acs.org The dehydrogenation of this compound has been observed to occur in a stepwise manner. researchgate.net Studies on a Platinum (Pt(111)) model catalyst have shown that the dehydrogenation of the alcohol group occurs at a low temperature of approximately 235 K. researchgate.net The thermal robustness of this compound, a key factor for practical applications, has been noted as superior to structurally related primary alcohols, highlighting the influence of the alcohol group's substitution on its dehydrogenation characteristics. researchgate.netresearchgate.net

Table 1: Hydrogen Storage Properties of the Acetophenone/1-Cyclohexylethanol LOHC System

| Property | Value | Source |

|---|---|---|

| Hydrogen Storage Capacity | 6.3 wt% | acs.org |

| Hydrogen Atoms Transferred | 8 | acs.org |

| Dehydrogenation Temperature (Alcohol Group on Pt(111)) | ~235 K | researchgate.net |

Research into direct LOHC fuel cells has identified this compound as a molecule of interest. acs.orgosti.gov The direct electrooxidation of this compound to acetophenone on platinum single-crystal electrodes has been demonstrated. researchgate.net This process is highly sensitive to the structure of the platinum catalyst, with the activity order being Pt(111) > Pt(100) > Pt(110). acs.orgnih.gov A significant advantage is that the product, acetophenone, desorbs from the electrode surface. acs.orgnih.gov However, a challenge remains in the formation of decomposition byproducts that can poison the catalyst. acs.orgnih.gov The suppression of these side reactions is a key area of research for the development of high-capacity electrochemically active LOHC (EC-LOHC) systems. acs.orgnih.gov

The reversible hydrogenation of acetophenone to this compound and the subsequent dehydrogenation are critical for the viability of this LOHC system. acs.org Ruthenium (Ru) and rhodium (Rh) nanoparticles supported on materials like polymers or carbon are commonly used for the hydrogenation of acetophenone, achieving high selectivity under optimized conditions. For the dehydrogenation step, platinum-based catalysts have been a major focus. acs.orgresearchgate.net Studies have shown that bimetallic catalysts, such as Pt-Ru, can exhibit greater activity and stability than monometallic platinum catalysts. acs.org The choice of catalyst is crucial to prevent unwanted side reactions and ensure the long-term stability and efficiency of the LOHC cycle. acs.orgacs.org

Chiral Building Blocks in Asymmetric Organic Synthesis

The chiral nature of this compound makes it a valuable building block in asymmetric organic synthesis. Optically active alcohols are important intermediates for the synthesis of a variety of complex and valuable compounds. iupac.org The (1R)-1-cyclohexylethanol enantiomer, for example, is used in the synthesis of complex organic molecules and is explored for its potential in developing pharmaceuticals that require chiral purity. Its utility stems from the ability to introduce a specific stereocenter into a target molecule, which is a critical aspect of modern drug design and development.

Biocatalysis for Sustainable Chemical Transformations

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and sustainable approach to chemical synthesis. innosyn.comzhaw.ch this compound is a substrate in biocatalytic reactions, particularly for producing enantiomerically pure forms of the alcohol. uniovi.es For instance, the hyperthermotolerant lipase (B570770) Lip.nr-68 has demonstrated enantioselectivity in the kinetic resolution of this compound, yielding high enantiomeric excess. Furthermore, chemoenzymatic dynamic kinetic resolution (DKR) has been successfully applied to racemic this compound. By combining a ruthenium-based racemization catalyst with a lipase, it is possible to obtain (R)-1-cyclohexylethyl acetate (B1210297) in quantitative conversion and with high enantioselectivity (98%). researchgate.net These biocatalytic methods provide an environmentally benign alternative to traditional chemical resolutions. interesjournals.org

Research and Development in Pharmaceutical Chemistry

This compound and its derivatives are subjects of research in pharmaceutical chemistry. The compound itself can serve as an intermediate in the synthesis of more complex molecules with potential biological activity. ontosight.aiontosight.ai For example, derivatives of this compound have been investigated for their interaction with Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. acs.org The this compound moiety can extend into a specific pocket of the enzyme, contributing to the binding affinity and inhibitory potency of the designed molecule through hydrophobic interactions and the formation of hydrogen bond networks. acs.org Additionally, new cyclohexylethanol derivatives have been isolated from natural sources and are being studied for their potential biological activities, such as inhibiting nitric oxide release. researchgate.net

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 8409 |

| Acetophenone | 7410 |

| (1R)-1-Cyclohexylethanol | 637492 |

| Vinylcyclohexane | 11509 |

| Ruthenium | 23933 |

| Rhodium | 23931 |

| Platinum | 23939 |

| (R)-1-Cyclohexylethyl acetate | 641040 |

| Indoleamine 2,3-dioxygenase 1 | Not Applicable |

| Nitric Oxide | 145068 |

| 1-Cyclohexylethyl Ethyl Carbonate | 24878416 |

| 2-Amino-1-cyclohexylethan-1-ol | 133228 |

| Ethylcyclohexane | 8333 |

| Toluene | 1140 |

| Methylcyclohexane | 8109 |

| Isopropanol (B130326) | 3776 |

| Acetone | 180 |

| Benzaldehyde | 240 |

| Cyclohexylmethanol | 7783 |

| Pyrrole | 8027 |

| Pyrrolidine | 31264 |

| 1,4-Butanediol | 11174 |

Intermediate in Complex Organic Synthesis

This compound serves as a versatile intermediate and building block in the field of organic synthesis, providing a foundational structure for the creation of more complex molecules. benchchem.comguidechem.comcymitquimica.com Its utility stems from the reactivity of its secondary alcohol group and the stable cyclohexyl moiety. The compound is a precursor for various materials, including plasticizers, lubricants, and corrosion inhibitors. guidechem.com

The strategic value of this compound is particularly evident in its role as a starting material for producing vinylcyclohexane, a monomer of interest in polymer chemistry. google.com This transformation is typically achieved through a dehydration reaction. Furthermore, its derivatives are employed in the synthesis of specialized chemicals. For instance, reaction with ethyl chloroformate yields 1-cyclohexylethyl ethyl carbonate, an intermediate used in the production of pharmaceuticals and agrochemicals, including complex molecules like steroids. ontosight.ai

The chiral nature of this compound, which exists as (R) and (S) enantiomers, makes it a valuable component in asymmetric synthesis. These chiral enantiomers act as building blocks for constructing complex organic molecules and pharmaceuticals where specific stereochemistry is crucial. smolecule.comcymitquimica.com In many reactions, the chiral center of this compound can be retained, allowing for the transfer of chirality to the new, more complex product. pharmaguideline.com This is essential for developing optically pure compounds. pharmaguideline.com By starting with a chiral form of the alcohol, chemists can create non-racemic stereocenters in the target molecules. libretexts.org

Several key transformations of this compound are employed to synthesize a variety of compounds. Oxidation of the alcohol group leads to the formation of cyclohexanone. benchchem.com Substitution reactions are also common; for example, treatment with concentrated aqueous hydrogen bromide (HBr) results in the formation of 1-bromo-1-ethylcyclohexane (B14745128) through a mechanism involving a carbocation rearrangement. benchchem.comchegg.com Under different conditions, it is possible to synthesize (1-bromoethyl)cyclohexane (B150787), avoiding the rearrangement. chegg.com

The following table summarizes key synthetic transformations starting from this compound, highlighting its role as a versatile intermediate.

| Starting Material | Reagent(s) | Product | Product Class | Application Area |

| This compound | Dehydration Catalyst (e.g., Acid) | Vinylcyclohexane | Alkene / Monomer | Polymer Chemistry google.com |

| This compound | Ethyl chloroformate / Base | 1-Cyclohexylethyl ethyl carbonate | Carbonate Ester | Intermediate for Pharmaceuticals, Agrochemicals ontosight.ai |

| This compound | Oxidizing Agent | Cyclohexanone | Ketone | Chemical Synthesis benchchem.com |

| This compound | Concentrated HBr (aq) | 1-Bromo-1-ethylcyclohexane | Alkyl Halide | Organic Synthesis Intermediate benchchem.comchegg.com |

| This compound | PBr₃ or SOCl₂ (example reagents for non-rearrangement) | (1-Bromoethyl)cyclohexane | Alkyl Halide | Organic Synthesis Intermediate chegg.com |

Environmental Fate and Ecotoxicological Research Studies

Biodegradation Pathways and Environmental Persistence

There is currently no specific information available in scientific literature detailing the biodegradation pathways of 1-Cyclohexylethanol. Studies identifying the microorganisms capable of degrading this compound or the metabolic routes involved in its breakdown have not been found. Consequently, its environmental persistence remains uncharacterized. A Safety Data Sheet for the compound explicitly states, "Persistence and Degradability: No information available" fishersci.com. Without empirical data, it is not possible to determine its half-life in various environmental compartments such as soil, water, or air.

Biodegradation and Persistence Data for this compound

| Parameter | Finding |

| Biodegradation Pathways | No information available |

| Environmental Persistence | No information available |

| Half-life in Soil | Not determined |

| Half-life in Water | Not determined |

| Half-life in Air | Not determined |

Genotoxicity and Phototoxicity Assessments

Similarly, there is a lack of specific studies assessing the genotoxicity and phototoxicity of this compound. Toxicological information on this compound is limited, with one source noting that "The toxicological properties have not been fully investigated" fishersci.com. No research could be located that has evaluated its potential to cause genetic mutations or to induce toxic effects upon exposure to light.

Genotoxicity and Phototoxicity Findings for this compound

| Assessment | Result |

| Genotoxicity | No studies available |

| Phototoxicity | No studies available |

Synthesis and Characterization of 1 Cyclohexylethanol Derivatives

Isolation and Structure Elucidation of Naturally Occurring Analogues